Cas no 21320-84-3 (4-(methylamino)benzene-1-sulfonyl fluoride)
4-(methylamino)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 4-(methylamino)benzenesulfonyl Fluoride
- 4-(methylamino)benzene-1-sulfonyl fluoride
- DTXSID70309638
- NSC-212431
- NSC212431
- EN300-2669515
- 21320-84-3
-
- MDL: MFCD20667470
- Inchi: 1S/C7H8FNO2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3
- InChI Key: CRRCYNAXHOEJIA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC)(=O)(=O)F
Computed Properties
- Exact Mass: 189.02604
- Monoisotopic Mass: 189.02597783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 46.17
4-(methylamino)benzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2669515-0.05g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 0.05g |
$756.0 | 2023-11-13 | |
| Enamine | EN300-2669515-0.1g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 0.1g |
$792.0 | 2023-11-13 | |
| Enamine | EN300-2669515-0.25g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 0.25g |
$828.0 | 2023-11-13 | |
| Enamine | EN300-2669515-0.5g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 0.5g |
$864.0 | 2023-11-13 | |
| Enamine | EN300-2669515-1.0g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 1.0g |
$900.0 | 2023-07-06 | ||
| Enamine | EN300-2669515-2.5g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 2.5g |
$1763.0 | 2023-11-13 | |
| Enamine | EN300-2669515-5.0g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 5.0g |
$2608.0 | 2023-07-06 | ||
| Enamine | EN300-2669515-10.0g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 10.0g |
$3868.0 | 2023-07-06 | ||
| Enamine | EN300-2669515-1g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 1g |
$900.0 | 2023-11-13 | |
| Enamine | EN300-2669515-5g |
4-(methylamino)benzene-1-sulfonyl fluoride |
21320-84-3 | 95% | 5g |
$2608.0 | 2023-11-13 |
4-(methylamino)benzene-1-sulfonyl fluoride Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(methylamino)benzene-1-sulfonyl fluoride
Recent Advances in the Application of 4-(Methylamino)benzene-1-sulfonyl fluoride (21320-84-3) in Chemical Biology and Drug Discovery
The compound 4-(methylamino)benzene-1-sulfonyl fluoride (CAS: 21320-84-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and drug discovery. As a sulfonyl fluoride derivative, it serves as a key reactive group in activity-based protein profiling (ABPP) and covalent inhibitor design. Recent studies have highlighted its potential in targeting serine hydrolases and other nucleophilic enzymes, making it a valuable tool for understanding enzyme function and developing novel therapeutics.
One of the most notable advancements involves the use of 4-(methylamino)benzene-1-sulfonyl fluoride as a warhead in covalent inhibitors. Researchers have demonstrated its efficacy in selectively modifying active-site residues in target enzymes, thereby enabling the development of highly specific inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its application in designing irreversible inhibitors for cancer-related proteases, with promising results in preclinical models.
In addition to its role in inhibitor design, this compound has been employed in proteomics studies to map enzyme activities in complex biological systems. A recent Nature Chemical Biology paper detailed its use in conjunction with mass spectrometry to identify and quantify active serine hydrolases in disease states, providing new insights into metabolic dysregulation. The study underscored the compound's stability and reactivity, which are critical for such high-throughput applications.
Furthermore, 4-(methylamino)benzene-1-sulfonyl fluoride has been explored for its potential in antibiotic development. A 2022 study in ACS Infectious Diseases reported its effectiveness in targeting bacterial serine proteases, offering a new avenue for combating antibiotic-resistant pathogens. The researchers highlighted its unique mechanism of action, which involves the formation of a stable sulfonate ester with the active-site serine, leading to irreversible enzyme inhibition.
Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and advanced screening techniques. For example, a recent Bioorganic & Medicinal Chemistry Letters article described the synthesis of novel analogs with improved bioavailability and reduced off-target effects.
In conclusion, 4-(methylamino)benzene-1-sulfonyl fluoride (21320-84-3) continues to be a pivotal tool in chemical biology and drug discovery. Its applications span from covalent inhibitor design to proteomic profiling, demonstrating its broad utility. Future research is expected to further expand its therapeutic potential, particularly in addressing unmet medical needs in oncology and infectious diseases.
21320-84-3 (4-(methylamino)benzene-1-sulfonyl fluoride) Related Products
- 98-62-4(Sulfanilylfluoride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)